NSC 33994

描述

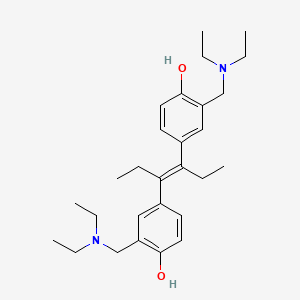

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNJFVBKASKGEU-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420245 | |

| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82058-16-0 | |

| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC 33994

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of NSC 33994, a potent and selective inhibitor of Janus kinase 2 (JAK2). This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's interaction with cellular signaling pathways.

Core Mechanism of Action: Selective Inhibition of JAK2

This compound, also identified as compound G6, functions as a selective inhibitor of JAK2, a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors. A somatic mutation in JAK2, V617F, is a key driver in myeloproliferative neoplasms, making selective JAK2 inhibitors like this compound significant therapeutic candidates.[1][2]

The primary mechanism of this compound involves direct binding to the JAK2 kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of JAK2 activity disrupts downstream signaling cascades, most notably the JAK/STAT pathway, which is critical for cell proliferation, differentiation, and survival.

Quantitative Data Summary

The inhibitory activity of this compound against JAK2 has been quantified, highlighting its potency and selectivity. The following table summarizes the key data points.

| Target | Parameter | Value | Notes |

| JAK2 (V617F mutant) | IC50 | 60 nM | This value represents the concentration of this compound required to inhibit 50% of the kinase activity of the constitutively active V617F mutant of JAK2.[1][3][4][5][6] |

| Src Tyrosine Kinase | Activity | No effect | At a concentration of 25 µM, this compound showed no inhibitory activity against Src, indicating selectivity.[4][5] |

| TYK2 Tyrosine Kinase | Activity | No effect | Similarly, TYK2, another member of the JAK family, was not inhibited by this compound at 25 µM, further demonstrating its selectivity for JAK2.[4][5] |

| Phospho-JAK2 (pY1007/pY1008) | Inhibition | Dose- and Time-dependent | In cellular assays using HEL cells, this compound inhibited the phosphorylation of JAK2 at Tyr1007/1008 in a manner dependent on both the concentration (0-25 µM) and duration of treatment (0-48 h).[3] |

Signaling Pathway

This compound exerts its effect by intercepting the canonical JAK/STAT signaling pathway. The following diagram illustrates the mechanism of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro JAK2 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of JAK2.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human JAK2 (V617F mutant) enzyme with a specific peptide substrate in a kinase reaction buffer.

-

Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (often [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved by:

-

Radiometric Assay: Capturing the radiolabeled phosphate transferred to the substrate on a filter membrane and quantifying with a scintillation counter.

-

Antibody-based Assay (e.g., HTRF, ELISA): Using a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Western Blot for Phospho-JAK2

This experiment assesses the ability of this compound to inhibit JAK2 phosphorylation within a cellular context.

Cell Line: HEL 92.1.7 cells, a human erythroleukemia cell line endogenously expressing the JAK2 V617F mutation.

Methodology:

-

Cell Culture and Treatment: Culture HEL cells in appropriate media. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).

-

Cell Lysis: After treatment, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated JAK2 (p-JAK2 Tyr1007/1008).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total JAK2 or a housekeeping protein (e.g., β-actin or GAPDH).

-

Analysis: Quantify the band intensities to determine the relative levels of p-JAK2 compared to total JAK2 and the untreated control.

Conclusion

This compound is a potent and selective inhibitor of JAK2, demonstrating significant activity against the clinically relevant V617F mutant. Its mechanism of action, centered on the blockade of the JAK/STAT signaling pathway, has been characterized through robust in vitro and cellular assays. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for JAK2-driven diseases.

References

- 1. Identification of a novel inhibitor of JAK2 tyrosine kinase by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Jak2 Inhibitor, G6, Alleviates Jak2-V617F-Mediated Myeloproliferative Neoplasia by Providing Significant Therapeutic Efficacy to the Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. acute methotrexate treatment: Topics by Science.gov [science.gov]

NSC 33994: A Technical Guide to its JAK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Janus kinase 2 (JAK2) selectivity profile of the small molecule inhibitor, NSC 33994. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound has been identified as a potent and selective inhibitor of JAK2 kinase.[1] The inhibitory activity of this compound against a panel of kinases is summarized in the table below.

| Kinase Target | IC50 (nM) | Concentration with No Effect (µM) | Selectivity Profile | Reference |

| JAK2 | 60 | - | Highly Potent | Kiss et al., 2009 |

| JAK3 | Not Quantified | - | Less sensitive than JAK2 | Kirabo et al., 2018 |

| JAK1 | Not Quantified | - | Significantly less sensitive than JAK3 | Kirabo et al., 2018 |

| TYK2 | - | 25 | No significant inhibition | Kiss et al., 2009[1][2] |

| c-Src | - | 25 | No significant inhibition | Kiss et al., 2009 |

Note: A definitive IC50 value for JAK1 and JAK3 has not been published. However, a qualitative selectivity profile of JAK2 > JAK3 >> JAK1 >>> TYK2 has been described.

Experimental Methodologies

The following sections detail the experimental protocols used to characterize the kinase selectivity of this compound.

In Vitro Kinase Inhibition Assay (JAK2)

The half-maximal inhibitory concentration (IC50) of this compound against JAK2 was determined using a radiometric in vitro kinase assay. This method measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide by the kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from STAT5)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

A kinase reaction mixture is prepared containing the recombinant JAK2 enzyme, the biotinylated substrate peptide, and kinase reaction buffer.

-

This compound is serially diluted in DMSO and then added to the reaction mixture at various concentrations. A DMSO-only control is included.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated (and now potentially phosphorylated) substrate.

-

The plate is washed to remove unincorporated [γ-³²P]ATP.

-

Scintillation cocktail is added to each well, and the amount of radioactivity is quantified using a microplate scintillation counter.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay (c-Src)

A similar radiometric or a fluorescence-based in vitro kinase assay is utilized to assess the inhibitory activity of this compound against the c-Src tyrosine kinase.

Materials:

-

Recombinant human c-Src enzyme

-

A suitable peptide substrate for c-Src (e.g., poly(Glu, Tyr) 4:1)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

This compound

-

Detection reagents (e.g., phosphotyrosine-specific antibody for fluorescence-based assays)

Protocol:

-

The assay is set up similarly to the JAK2 assay, with the recombinant c-Src enzyme and its specific substrate.

-

This compound is added at a concentration of 25 µM.

-

The reaction is initiated with ATP and incubated.

-

The extent of substrate phosphorylation is measured. For radiometric assays, this involves capturing the substrate and quantifying radioactivity. For fluorescence-based assays, a phosphotyrosine-specific antibody coupled to a fluorescent reporter is used for detection.

-

The percentage of inhibition at 25 µM is calculated relative to a no-inhibitor control.

TYK2 Autophosphorylation Assay

The effect of this compound on TYK2 activity is often assessed through a cell-based autophosphorylation assay. This method measures the phosphorylation of TYK2 within intact cells upon stimulation.

Materials:

-

A human cell line that expresses TYK2 (e.g., a hematopoietic cell line)

-

A suitable cytokine to stimulate TYK2 activation (e.g., Interferon-α)

-

This compound

-

Cell lysis buffer

-

Antibodies specific for total TYK2 and phosphorylated TYK2 (p-TYK2)

-

Western blotting reagents and equipment

Protocol:

-

Cells are cultured and then pre-treated with this compound (at 25 µM) or a vehicle control for a specified time.

-

The cells are then stimulated with a cytokine to induce TYK2 autophosphorylation.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against p-TYK2 to detect the level of autophosphorylation.

-

The membrane is then stripped and re-probed with an antibody against total TYK2 to ensure equal protein loading.

-

The band intensities are quantified to determine the effect of this compound on TYK2 autophosphorylation.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. This compound exerts its effects by inhibiting JAK2, a central component of this pathway.

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like this compound involves a series of systematic in vitro assays against a panel of kinases.

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

Unveiling NSC 33994: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 33994 has emerged as a significant molecule in targeted therapy research, identified as a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity is implicated in numerous myeloproliferative neoplasms and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing associated pathways to facilitate further research and development.

Discovery of this compound as a Selective JAK2 Inhibitor

This compound, also known as G6, was identified through a structure-based virtual screening approach aimed at discovering novel inhibitors of JAK2. This computational strategy led to the selection of a promising candidate that demonstrated significant inhibitory activity against the JAK2 enzyme.

Biological Activity and Specificity

Subsequent in vitro kinase assays confirmed this compound as a potent inhibitor of JAK2. The inhibitory activity and selectivity of this compound are summarized in the table below.

| Target | IC50 (nM) | Notes |

| JAK2 | 60 | Potent inhibition of JAK2 kinase activity. |

| Src Tyrosine Kinase | >25,000 | No significant inhibition observed at 25 µM.[1][2] |

| TYK2 Tyrosine Kinase | >25,000 | No significant inhibition observed at 25 µM.[1][2] |

Table 1: Inhibitory Activity of this compound

Synthesis of this compound

The chemical name for this compound is (E)-4,4'-(1,2-Diethyl-1,2-ethenediyl)bis[2-[(diethylamino)methyl]phenol]. Its synthesis involves a multi-step process, beginning with the formation of the diethylstilbestrol core, followed by a double Mannich reaction to introduce the diethylaminomethyl groups.

Synthesis of the Diethylstilbestrol Core

The synthesis of the (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bisphenol core, also known as diethylstilbestrol (DES), has been documented through various methods. One common approach involves the pinacol rearrangement of 3-(4-hydroxyphenyl)-3,4-hexanediol.

Experimental Protocol: Synthesis of Diethylstilbestrol (General Method)

-

Preparation of 3-(4-hydroxyphenyl)-3,4-hexanediol: Anisoin is reacted with ethyl magnesium bromide in a Grignard reaction to yield the corresponding pinacol.

-

Pinacol Rearrangement: The resulting pinacol is treated with a strong acid, such as a mixture of acetic anhydride and acetyl chloride, to induce rearrangement to the diethylstilbestrol diacetate.

-

Hydrolysis: The diacetate is then hydrolyzed using a base, such as potassium hydroxide, to yield diethylstilbestrol.

-

Purification: The crude product is purified by recrystallization.

Mannich Reaction for the Synthesis of this compound

The final step in the synthesis of this compound is a double Mannich reaction on the diethylstilbestrol core. This reaction introduces a diethylaminomethyl group at the ortho position to the hydroxyl group on each phenol ring.

Experimental Protocol: Double Mannich Reaction (General Method)

-

Reaction Setup: Diethylstilbestrol is dissolved in a suitable solvent, such as ethanol.

-

Addition of Reagents: Diethylamine and an aqueous solution of formaldehyde (formalin) are added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Experimental Protocols for Biological Evaluation

In Vitro JAK2 Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound on JAK2 can be determined using an in vitro kinase assay.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced or an ELISA-based method using a phospho-specific antibody.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the JAK2 kinase activity (IC50) is calculated from a dose-response curve.

Western Blot Analysis of Phospho-JAK2 Inhibition in Cells (General Protocol)

The ability of this compound to inhibit JAK2 phosphorylation in a cellular context can be assessed by Western blotting.

-

Cell Culture and Treatment: A suitable cell line expressing JAK2 (e.g., HEL cells, which harbor the JAK2 V617F mutation) is cultured and treated with varying concentrations of this compound for different durations.

-

Cell Lysis: After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated JAK2 (p-JAK2). A primary antibody for total JAK2 is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the p-JAK2 bands is quantified and normalized to the total JAK2 bands to determine the dose- and time-dependent effects of this compound on JAK2 phosphorylation.

Signaling Pathway and Experimental Workflow Visualization

JAK2/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The diagram below illustrates the canonical JAK2/STAT signaling pathway and the point of inhibition by this compound.

References

NSC 33994: A Technical Guide to its Role in JAK/STAT Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of NSC 33994 as a potent and selective inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cell-based data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound, also referred to as G6, has been identified as a selective inhibitor of JAK2 tyrosine kinase.[1] Originating from a structure-based virtual screen, this small molecule demonstrates significant potency in inhibiting JAK2 activity, which is a critical mediator in the signaling cascades of numerous cytokines and growth factors.[1][2] Dysregulation of the JAK/STAT pathway is implicated in a variety of myeloproliferative neoplasms and hematologic malignancies, making targeted inhibition of key pathway components like JAK2 a promising therapeutic strategy.[1][2] this compound has been shown to effectively suppress the phosphorylation of JAK2 and downstream STAT proteins, leading to the inhibition of pathological cell growth.

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune regulation. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.

This compound exerts its inhibitory effect by targeting the kinase activity of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation of JAK2 itself and, consequently, the phosphorylation of its downstream substrate, STAT5. This disruption of the signaling cascade leads to the inhibition of aberrant cell proliferation driven by constitutively active JAK2, such as in cells harboring the JAK2-V617F mutation.

Quantitative Data

The inhibitory activity of this compound has been quantified through both in vitro biochemical assays and cell-based proliferation assays.

| Parameter | Value | Assay Type | Notes |

| JAK2 (V617F) IC50 | 60 nM | In vitro kinase assay | |

| Src Kinase Inhibition | No effect | In vitro kinase assay | Tested at 25 µM |

| TYK2 Kinase Inhibition | No effect | In vitro kinase assay | Tested at 25 µM |

| HEL Cell Growth Inhibition | >99% | Cell proliferation assay | Tested at 25 µM |

Data sourced from Kiss et al., 2009.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound.

In Vitro JAK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK2.

Materials:

-

Recombinant JAK2 (V617F) enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add the recombinant JAK2 enzyme to each well of a 384-well plate.

-

Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

HEL Cell Culture and Proliferation Assay

This cell-based assay evaluates the effect of this compound on the growth of a human erythroleukemia cell line (HEL) that harbors the JAK2-V617F mutation, making its proliferation dependent on JAK2 activity.

Materials:

-

HEL 92.1.7 cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Culture HEL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the HEL cells into 96-well plates at a predetermined density.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted this compound to the cells and incubate for a specified period (e.g., 48-72 hours).

-

Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

Western Blot Analysis of JAK2 and STAT5 Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT5 within cells.

Materials:

-

HEL 92.1.7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat HEL cells with various concentrations of this compound for different time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent and selective inhibitor of JAK2 kinase activity. Its ability to suppress the phosphorylation of JAK2 and downstream STAT proteins in a cellular context underscores its potential as a valuable research tool for studying the JAK/STAT signaling pathway and as a lead compound for the development of therapeutics for diseases driven by aberrant JAK2 activity. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential JAK2 inhibitors.

References

NSC 33994: A Selective JAK2 Inhibitor for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 33994 has emerged as a noteworthy selective inhibitor of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway implicated in various myeloproliferative neoplasms and other malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. Detailed signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of its biological context and evaluation. This document is intended to serve as a core resource for researchers and drug development professionals investigating novel therapeutic strategies targeting the JAK2 pathway.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine and growth factor signaling.[1][2] Upon ligand binding to their respective receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[4][5]

Dysregulation of the JAK/STAT pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5] This has positioned JAK2 as a prime therapeutic target for the development of small molecule inhibitors. This compound was identified through a structure-based virtual screening as a potent and selective inhibitor of JAK2.[5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain. By binding to the ATP-binding pocket of JAK2, it prevents the phosphorylation of JAK2 itself (autophosphorylation) and its downstream substrate, STAT3. This blockade of the JAK2/STAT3 signaling cascade ultimately inhibits the transcription of target genes responsible for cell growth and proliferation.

dot

Caption: JAK2/STAT3 Signaling Pathway and Inhibition by this compound.

Quantitative Inhibitory Data

The inhibitory activity of this compound against JAK2 and its selectivity over other kinases have been characterized through in vitro assays. The available data is summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| JAK2 | 60 | In vitro kinase assay with JAK2 Val617Phe mutant | [5] |

| Src | No effect at 25 µM | In vitro kinase assay | [4][6] |

| TYK2 | No effect at 25 µM | In vitro kinase assay | [4][6] |

Table 1: In vitro inhibitory activity and selectivity of this compound.

Experimental Protocols

The following sections describe the general methodologies employed to characterize JAK2 inhibitors like this compound.

Structure-Based Virtual Screening

This compound was identified from the National Cancer Institute (NCI) chemical database through a structure-based virtual screening approach.[5] This computational method involves docking a library of small molecules into the three-dimensional structure of the target protein to predict binding affinity and identify potential inhibitors.

dot

Caption: Workflow for Structure-Based Virtual Screening.

In Vitro JAK2 Kinase Assay

The potency of this compound (IC50) against JAK2 was determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the enzymatic activity of purified JAK2.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the JAK2 enzyme. The level of phosphorylated substrate is then measured, often using methods like radioactivity, fluorescence, or luminescence.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human JAK2 (often the V617F mutant) and a specific peptide substrate are prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The JAK2 enzyme is incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified. For example, in a radiometric assay, the incorporation of 33P-labeled ATP into the substrate is measured.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for JAK2 Phosphorylation

To confirm the activity of this compound in a cellular context, its effect on the phosphorylation of JAK2 is assessed in a relevant cell line, such as HEL cells, which harbor the JAK2 V617F mutation.

Principle: Western blotting is used to detect the levels of phosphorylated JAK2 (p-JAK2) in cells treated with this compound. A decrease in the p-JAK2 signal indicates inhibition of JAK2 activity.

General Protocol:

-

Cell Culture and Treatment: HEL cells are cultured to an appropriate density and then treated with varying concentrations of this compound for different time periods (e.g., 0-48 hours).[7]

-

Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated JAK2 (e.g., anti-p-JAK2 Tyr1007/1008).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting light signal is detected, which is proportional to the amount of p-JAK2.

-

-

Data Analysis: The intensity of the p-JAK2 bands is quantified and normalized to a loading control (e.g., total JAK2 or a housekeeping protein like β-actin) to ensure equal protein loading. The results demonstrate the dose- and time-dependent effect of this compound on JAK2 phosphorylation.[7]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. cincinnatichildrens.org [cincinnatichildrens.org]

- 4. This compound - Immunomart [immunomart.com]

- 5. Identification of a novel inhibitor of JAK2 tyrosine kinase by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

NSC 33994: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 33994 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling often dysregulated in various cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, and presents standardized protocols for its investigation in a cancer research setting. The information is intended to guide researchers in the preclinical evaluation of this compound as a potential therapeutic agent.

Introduction to this compound

This compound has been identified as a selective inhibitor of JAK2, a non-receptor tyrosine kinase. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune response. Constitutive activation of the JAK/STAT pathway, frequently driven by mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms and has been implicated in the pathogenesis of various solid tumors, including glioblastoma. By targeting JAK2, this compound presents a promising avenue for therapeutic intervention in cancers characterized by aberrant JAK/STAT signaling.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of the JAK2 kinase domain. This prevents the autophosphorylation and activation of JAK2, thereby blocking the subsequent phosphorylation and activation of its downstream substrates, primarily the STAT proteins (e.g., STAT3 and STAT5). The inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent regulation of target gene expression, ultimately leading to the suppression of tumor cell proliferation and survival.

Quantitative Data

Published data on this compound is currently limited. The primary reported quantitative measure of its potency is its half-maximal inhibitory concentration (IC50) against JAK2.

| Parameter | Value | Target | Reference |

| IC50 | 60 nM | JAK2 Kinase Activity | [1] |

Further research is required to establish a comprehensive profile of this compound across various cancer cell lines and in vivo models.

Signaling Pathway

The canonical JAK/STAT signaling pathway, which is inhibited by this compound, is depicted below.

Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical evaluation of this compound.

In Vitro JAK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.

Workflow:

Methodology:

-

Reagent Preparation: Prepare kinase reaction buffer, a solution of purified recombinant JAK2 enzyme, a specific peptide substrate, and ATP.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in the kinase reaction buffer.

-

Kinase Reaction: In a microplate, combine the JAK2 enzyme and the this compound dilutions and incubate for a predetermined time. Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

-

Signal Detection: After incubation, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining.

-

Data Analysis: Plot the kinase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., T98G glioblastoma cells or cells expressing JAK2-V617F) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the levels of phosphorylated JAK2 and STAT proteins in cancer cells following treatment with this compound.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2 or anti-phospho-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the intensity of the bands to determine the relative levels of the phosphorylated protein in treated versus untreated cells. The membrane can be stripped and re-probed for total JAK2 or STAT3 as a loading control.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow:

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., T98G glioblastoma cells) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly. Monitor the overall health of the animals.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).

-

Efficacy Evaluation: Calculate the percentage of tumor growth inhibition and assess the statistical significance of the anti-tumor effect.

Conclusion

This compound is a selective JAK2 inhibitor with demonstrated in vitro potency. Its mechanism of action, targeting a key signaling pathway in cancer, makes it a compound of interest for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for a thorough evaluation of its anti-cancer properties. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

The JAK2 Inhibitor NSC 33994: A Technical Guide for Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 33994, also referred to as G6, is a selective, stilbenoid small-molecule inhibitor of Janus kinase 2 (JAK2). The JAK/STAT signaling pathway, particularly with the involvement of JAK2, is a critical mediator of cytokine and growth factor signaling that is fundamental to hematopoiesis. Constitutive activation of the JAK2 signaling pathway, often driven by mutations such as JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and is implicated in a range of other hematologic malignancies, including leukemias and lymphomas. This compound has emerged as a promising preclinical candidate for targeting these malignancies due to its potent and selective inhibition of JAK2. This document provides an in-depth technical overview of the available preclinical data on this compound in the context of hematologic malignancies.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the direct inhibition of JAK2 tyrosine kinase activity. In cell-free assays, this compound has demonstrated potent inhibition of JAK2 with an IC50 of 60 nM. This inhibition leads to the downstream suppression of the JAK/STAT signaling cascade. Specifically, this compound has been shown to reduce the phosphorylation of STAT5, a key downstream effector of JAK2 that promotes cell proliferation and survival. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in malignant cells that are dependent on hyperactive JAK2 signaling.

Preclinical Efficacy of this compound in Hematologic Malignancies

In Vitro Studies

Preclinical evaluation of this compound has been conducted using the human erythroleukemia (HEL) cell line, which is homozygous for the activating JAK2-V617F mutation and serves as a relevant model for JAK2-driven hematologic malignancies.

Table 1: In Vitro Activity of this compound in the HEL Cell Line

| Parameter | Cell Line | Result |

| IC50 (72h) | HEL (JAK2-V617F) | ~4.0 µM |

| Cell Cycle Arrest | HEL (JAK2-V617F) | G1 phase arrest |

| Apoptosis | HEL (JAK2-V617F) | Induction of apoptosis |

| Mechanism of Apoptosis | HEL (JAK2-V617F) | Increased caspase 3/7 activity, PARP cleavage |

| Downstream Signaling | HEL (JAK2-V617F) | Inhibition of STAT5 phosphorylation |

In Vivo Studies

The in vivo efficacy of this compound was assessed in a murine xenograft model of JAK2-V617F-mediated hyperplasia using the HEL cell line.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Erythroleukemia

| Parameter | Model | Treatment | Outcome |

| Peripheral Blood Blast Cells | HEL cell xenograft | This compound | Significant decrease |

| Splenomegaly | HEL cell xenograft | This compound | Reduction in spleen size |

| Bone Marrow Engraftment | HEL cell xenograft | This compound | Elimination of HEL cell engraftment |

| Myeloid to Erythroid Ratio | HEL cell xenograft | This compound | Correction of pathologically low ratio |

Signaling Pathway and Experimental Workflow Diagrams

JAK2/STAT5 Signaling Pathway Inhibition by this compound

Caption: Inhibition of the JAK2/STAT5 signaling pathway by this compound.

General Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed human erythroleukemia (HEL) cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Western Blot Analysis for Phospho-STAT5

-

Cell Lysis: After treatment with this compound, harvest HEL cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-STAT5 levels to total STAT5.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously or intravenously inject HEL cells (typically 5-10 x 10^6 cells) into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models).

-

Compound Administration: Once tumors are established, administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the animals throughout the study. At the end of the study, collect tumors, spleens, and bone marrow for further analysis.

-

Ex Vivo Analysis: Analyze the collected tissues for tumor burden, histopathology, and target modulation (e.g., phospho-STAT5 levels by immunohistochemistry or Western blot).

Conclusion

This compound is a potent and selective inhibitor of JAK2 with demonstrated preclinical activity against a relevant model of JAK2-driven hematologic malignancy. Its ability to induce cell cycle arrest and apoptosis in vitro and to suppress tumor growth and disease progression in vivo highlights its therapeutic potential. Further investigation, including studies in a broader range of hematologic malignancy models and comprehensive pharmacokinetic and toxicological profiling, is warranted to advance this compound towards clinical development. The detailed protocols provided herein offer a foundation for researchers to further explore the utility of this promising compound.

NSC 33994: A Technical Guide to Target Validation as a Selective JAK2 Inhibator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for NSC 33994 (also known as G6), a potent and selective inhibitor of Janus Kinase 2 (JAK2). This document details the experimental methodologies, presents quantitative data from key validation assays, and visualizes the relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

This compound has been identified as a selective inhibitor of JAK2, a non-receptor tyrosine kinase crucial for signal transduction initiated by various cytokines and growth factors.[1] A significant breakthrough in understanding myeloproliferative neoplasms (MPNs) was the discovery of a somatic gain-of-function mutation in the JAK2 gene, specifically the Val617Phe (V617F) mutation, which is present in a high percentage of patients. This mutation leads to constitutive activation of the JAK2 kinase, driving aberrant cell proliferation. This compound directly targets the kinase activity of JAK2, including the V617F mutant, thereby inhibiting its downstream signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cell-based assays validating the inhibitory activity of this compound against JAK2.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference |

| This compound (G6) | JAK2 (V617F) | 60 ± 4.5 | Cell-free kinase assay measuring residual ATP levels | [1] |

| This compound (G6) | Src | No significant inhibition at 25 µM | Not specified | |

| This compound (G6) | TYK2 | No significant inhibition at 25 µM | Not specified |

Table 2: Inhibition of JAK2 Phosphorylation in HEL Cells

| Treatment | Concentration (µM) | Duration (h) | Phospho-JAK2 (pY1007/pY1008) Levels | Reference |

| This compound (G6) | 0 - 25 | 24 | Dose-dependent decrease | [1] |

| This compound (G6) | 25 | 0 - 48 | Time-dependent decrease | [1] |

Table 3: Inhibition of Cell Growth in Human Erythroleukemia (HEL) Cells

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound (G6) | HEL (JAK2 V617F homozygous) | Cell Proliferation | Not specified | Significant inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of this compound.

In Vitro JAK2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of JAK2.

Materials:

-

Recombinant JAK2-V617F protein (JH1+JH2 domains)

-

This compound (G6)

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar ATP measurement reagent)

-

96-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the recombinant JAK2-V617F protein to the kinase assay buffer.

-

Add the diluted this compound or vehicle control to the wells containing the enzyme.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

-

Stop the reaction and measure the amount of remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Cell Culture of Human Erythroleukemia (HEL) Cells

Objective: To maintain and propagate HEL cells for use in cell-based assays.

Materials:

-

HEL 92.1.7 cell line (ATCC® TIB-180™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution (for adherent cells if necessary, though HEL cells can be grown in suspension)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HEL cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For suspension cultures, subculture the cells every 2-3 days by diluting the cell suspension with fresh medium to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Monitor cell viability and density using a hemocytometer and trypan blue exclusion.

Western Blotting for Phosphorylated JAK2 (pY1007/pY1008)

Objective: To assess the effect of this compound on the phosphorylation status of JAK2 in a cellular context.

Materials:

-

Cultured HEL cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/Tyr1008) and anti-total JAK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed HEL cells and allow them to grow to a suitable density.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time points.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total JAK2.

Cell Viability/Proliferation Assay

Objective: To evaluate the effect of this compound on the growth and viability of HEL cells.

Materials:

-

Cultured HEL cells

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP measurement like CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed HEL cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach or acclimate overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

NSC 33994: A Technical Guide to its Binding Affinity for JAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of NSC 33994 to Janus kinase 2 (JAK2), a critical mediator in cytokine and growth factor signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.

Quantitative Binding Affinity of this compound for JAK2

This compound has been identified as a selective inhibitor of JAK2. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |

| This compound | JAK2 | 60 | No significant inhibition of Src and TYK2 at 25 µM. | Kiss, R., et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3598-3601. |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound against JAK2 involves both biochemical and cell-based assays. The following are representative protocols based on established methodologies in the field.

In Vitro JAK2 Kinase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK2.

Objective: To determine the IC50 value of this compound for JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of a 96-well plate, add the JAK2 enzyme and the peptide substrate diluted in kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of JAK2 inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Western Blot Assay for STAT5 Phosphorylation

This assay assesses the ability of this compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Objective: To evaluate the effect of this compound on JAK2-mediated STAT5 phosphorylation in a cellular environment.

Materials:

-

A human cell line expressing JAK2 (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutant)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate density and then treat with various concentrations of this compound or DMSO for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-STAT5. Subsequently, strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.

-

Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the extent of inhibition at different concentrations of this compound.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the key steps in determining the IC50 of an inhibitor using an in vitro kinase assay.

Caption: Workflow for determining the in vitro IC50 of this compound against JAK2.

In Vitro Efficacy of NSC 33994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 33994, also known as G6, is a selective small molecule inhibitor of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently implicated in the pathogenesis of various malignancies, particularly hematological cancers and some solid tumors. As a selective inhibitor of JAK2, this compound presents a targeted approach to disrupt aberrant JAK/STAT signaling in cancer cells. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its biological effects through the specific inhibition of JAK2, a non-receptor tyrosine kinase. In canonical JAK/STAT signaling, the binding of a ligand (e.g., a cytokine) to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.

This compound selectively binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and subsequent activation. This blockade of JAK2 activity effectively abrogates the downstream phosphorylation and activation of STAT proteins, most notably STAT3, which is constitutively activated in many cancers and promotes cell survival and proliferation.

Quantitative In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of JAK2 kinase activity. While comprehensive growth inhibition data across a wide range of cancer cell lines is not publicly available, the following key quantitative metric has been established:

| Target | IC50 | Notes |

| JAK2 Kinase | 60 nM | This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated JAK2. |

Studies have also shown that this compound effectively reduces the levels of phosphorylated JAK2 (p-JAK2) in a dose- and time-dependent manner in cellular assays, with effective concentrations observed in the range of 0-25 µM over treatment periods of up to 48 hours. However, specific GI50 (50% growth inhibition) values for various cancer cell lines have not been widely reported in the public domain. It is also noted that this compound shows no significant inhibitory activity against Src and TYK2 tyrosine kinases at concentrations up to 25 µM, highlighting its selectivity for JAK2.

Experimental Protocols

To facilitate further research and evaluation of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis for JAK/STAT Pathway Proteins

This technique is used to detect the levels of total and phosphorylated JAK2 and STAT3, providing direct evidence of target engagement by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with this compound for the desired time and concentration. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for assessing the in vitro efficacy of this compound.